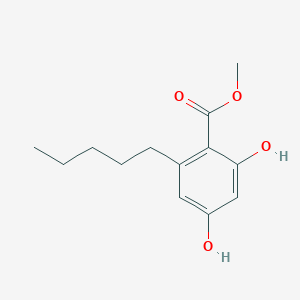

Methyl 2,4-dihydroxy-6-pentylbenzoate

Descripción

Historical Context and Discovery of Methyl 2,4-dihydroxy-6-pentylbenzoate and Related Compounds

The study of chemical constituents from lichens, which produce a vast array of unique secondary metabolites, has a rich history. While the precise first isolation or synthesis of this compound is not extensively documented, its discovery is intrinsically linked to the broader exploration of lichen chemistry and the identification of its close structural relatives, such as olivetol (B132274) and olivetolic acid. wikipedia.org The investigation into the chemical makeup of lichens has been ongoing for over a century, with thousands of secondary metabolites being identified. austplants.com.au These compounds, often referred to as lichen acids, have been a focal point of research due to their diverse biological activities. austplants.com.au

Natural Occurrence and Biosynthetic Pathways of this compound Precursors

This compound and its precursors are primarily found in the natural world as metabolites of certain fungi, particularly those that form symbiotic relationships with algae, known as lichens.

Research has identified the presence of compounds structurally related to this compound in various lichen species. For instance, the Antarctic lichen Pertusaria dactylina is known to produce phenolic compounds that share the core chemical scaffold. The genus Graphis is another group of lichens recognized for its diverse chemical constituents. Furthermore, studies on the chemical composition of the lichen Anamylopsora pakistanica have contributed to the understanding of the distribution of such phenolic compounds in the lichen kingdom.

The biosynthesis of this compound is closely tied to the orsellinic acid pathway. Orsellinic acid is a key intermediate in the formation of many lichen polyketides. Through a series of enzymatic reactions, including alkylation and esterification, orsellinic acid and its analogs serve as the foundational molecules for the construction of more complex structures like this compound.

Lichenic acids, a broad class of secondary metabolites found in lichens, are the biosynthetic precursors to a variety of compounds. While direct evidence for the derivation of this compound from specifically named acids like D-soloic acid or pentanolic acid is not extensively detailed in readily available literature, it is understood that the pentyl side chain of the molecule is derived from fatty acid precursors, which are integral components of many lichenic acids.

Significance of this compound as a Research Target

The importance of this compound in scientific research is largely attributed to its utility as a synthetic precursor.

This compound serves as a crucial starting material in the laboratory synthesis of several important natural products. Notably, it is a key intermediate in the synthesis of olivetolic acid, which itself is the biosynthetic precursor to a class of compounds known as cannabinoids. wikipedia.org The ability to synthesize these complex molecules in a controlled laboratory setting is of great interest for further pharmacological research and potential therapeutic applications. The chemical structure of this compound provides a ready-made aromatic core with the correct hydroxylation pattern and alkyl side chain, making it an efficient building block for constructing these larger, more intricate natural products.

Intermediate in Phytocannabinoid Synthesis

This compound, commonly known in scientific literature as methyl olivetolate, serves as a crucial synthetic precursor in the production of various phytocannabinoids. thieme.degoogle.com Its chemical structure is foundational for building the characteristic resorcinyl core of many cannabinoids, including cannabidiol (B1668261) (CBD) and tetrahydrocannabinol (THC). thieme.de In synthetic organic chemistry, methyl olivetolate is utilized in condensation reactions with various terpene moieties to construct the complete cannabinoid skeleton. googleapis.com

The primary synthetic strategy involves an acid-catalyzed condensation, a type of Friedel-Crafts alkylation, between methyl olivetolate and a suitable terpene alcohol. googleapis.comresearchgate.net This reaction leads to the formation of a cannabinoid carboxylic acid ester, which can then be converted to the final neutral cannabinoid through subsequent chemical steps. googleapis.comgoogle.com

Synthesis of Cannabidiol (CBD)

A prominent application of methyl olivetolate is in the synthesis of cannabidiol (CBD). In this process, it is reacted with (+)-p-mentha-2,8-dien-1-ol. google.com The resulting intermediate, a terpene-substituted methyl olivetolate, undergoes hydrolysis to remove the methyl ester group, followed by decarboxylation to yield CBD. googleapis.comgoogle.com This transformation is a key step in several patented synthetic routes for producing CBD.

One documented method outlines the reaction of methyl olivetolate with p-mentha-2,8-dien-1-ol (B1605798) in dichloromethane, catalyzed by boron trifluoride etherate (BF₃·Et₂O) at 0°C. google.com The subsequent hydrolysis and decarboxylation of the intermediate ester afford the final CBD product. google.com A similar process starting from the corresponding ethyl ester, ethyl olivetolate, has been reported to achieve a 57.5% yield over the two steps. google.com

Table 1: Example of a Synthetic Pathway to Cannabidiol (CBD)

| Step | Reactants | Catalyst/Reagents | Product |

|---|---|---|---|

| 1. Condensation | This compound, p-mentha-2,8-dien-1-ol | BF₃·Et₂O | Methyl Cannabidiolate |

Synthesis of Tetrahydrocannabinol (THC) and Cannabigerol (B157186) (CBG)

This compound is also a versatile starting point for producing other significant cannabinoids. For the synthesis of dronabinol (B3416174) (Δ⁹-THC), the route often proceeds through the formation of CBD as an intermediate. googleapis.com The CBD molecule can then be subjected to an acid-catalyzed isomerization, which induces the closure of the pyran ring to form the characteristic tricyclic structure of THC. googleapis.com

Furthermore, methyl olivetolate is the starting material for the synthesis of olivetol, a direct precursor to cannabigerol (CBG). google.com The synthesis of olivetol is achieved through the saponification (hydrolysis) and subsequent decarboxylation of methyl olivetolate. google.com The resulting olivetol is then alkylated with geraniol (B1671447) in a Friedel-Crafts reaction to produce CBG. google.com However, this reaction can be challenging, with reports of low yields (e.g., 6% for the intermediate cannabigerol methyl ester) due to the formation of regioisomers and polyalkylated byproducts. google.com

Role in Biosynthesis Research

While methyl olivetolate is a synthetic precursor, its corresponding carboxylic acid, olivetolic acid, is the natural precursor in the biosynthesis of cannabinoids within the Cannabis sativa plant. mdpi.comnih.govbiosynth.com In this biological pathway, olivetolic acid is condensed with geranyl pyrophosphate (GPP) in a reaction catalyzed by an aromatic prenyltransferase enzyme, known as cannabigerolic acid (CBGA) synthase, to form CBGA. mdpi.comresearchgate.netnih.gov CBGA is the pivotal intermediate from which other major cannabinoid acids, such as tetrahydrocannabinolic acid (THCA) and cannabidiolic acid (CBDA), are derived through the action of specific synthases. mdpi.comnih.gov

Research into these enzymatic processes sometimes utilizes synthetic analogs to understand the mechanisms. The soluble prenyltransferase enzyme NphB from Streptomyces sp. has been studied for its ability to catalyze the geranylation of olivetolic acid and related compounds, offering a potential avenue for the biotechnological production of cannabinoids. mdpi.comnih.govfrontiersin.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name |

|---|---|

| This compound | This compound |

| Olivetol | 5-Pentylbenzene-1,3-diol |

| Olivetolic acid | 2,4-Dihydroxy-6-pentylbenzoic acid |

| Cannabidiol (CBD) | 2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol |

| Tetrahydrocannabinol (THC) / Dronabinol | (6aR,10aR)-6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol |

| Cannabigerol (CBG) | 2-[(2E)-3,7-Dimethylocta-2,6-dien-1-yl]-5-pentylbenzene-1,3-diol |

| p-mentha-2,8-dien-1-ol | (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol |

| Geraniol | (2E)-3,7-Dimethylocta-2,6-dien-1-ol |

| Geranyl pyrophosphate (GPP) | [(2E)-3,7-Dimethylocta-2,6-dien-1-yl] dihydrogen diphosphate |

| Cannabigerolic acid (CBGA) | 2,4-Dihydroxy-3-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-6-pentylbenzoic acid |

| Tetrahydrocannabinolic acid (THCA) | (6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromene-2-carboxylic acid |

| Cannabidiolic acid (CBDA) | 2,4-Dihydroxy-3-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-6-pentylbenzoic acid |

| Boron trifluoride etherate | Trifluoro(diethyl ether)boron |

| Dichloromethane | Dichloromethane |

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2,4-dihydroxy-6-pentylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-3-4-5-6-9-7-10(14)8-11(15)12(9)13(16)17-2/h7-8,14-15H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGAOBDPFOADCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552918 | |

| Record name | Methyl 2,4-dihydroxy-6-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58016-28-7 | |

| Record name | Methyl olivetolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58016-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4-dihydroxy-6-pentylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,4-dihydroxy-6-pentylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of Methyl 2,4 Dihydroxy 6 Pentylbenzoate

Established Synthetic Routes for Methyl 2,4-dihydroxy-6-pentylbenzoate

The construction of the polysubstituted aromatic ring of this compound has been achieved through several synthetic strategies, including condensation reactions, multi-step synthesis from acyclic precursors, and emerging biocatalytic approaches.

Condensation Reactions

Synthesis from 3-Nonen-2-one (B88694) and Dimethyl Malonate

A well-documented synthetic route to this compound involves a Michael addition followed by an intramolecular Claisen condensation and subsequent aromatization. This multi-step synthesis commences with the reaction of 3-nonen-2-one and dimethyl malonate.

The synthesis proceeds in two main stages. In the first stage, a solution of sodium methoxide (B1231860) is prepared by dissolving sodium in methanol (B129727) at 0°C. To this, dimethyl malonate is added, followed by (E)-non-3-en-2-one. The resulting mixture is heated at reflux for approximately 8 hours. This sequence facilitates a Michael addition of the malonate enolate to the α,β-unsaturated ketone. After an aqueous workup and acidification, an intermediate product is obtained.

In the second stage, this intermediate is dissolved in N,N-dimethylformamide (DMF) and cooled to 0°C. A solution of bromine in DMF is then slowly added, and the reaction is stirred at room temperature before being heated to 80°C for about 16 hours. This step induces cyclization and aromatization to furnish the desired this compound. The crude product is then purified by recrystallization.

| Reactants | Reagents and Conditions | Product |

| 3-Nonen-2-one, Dimethyl malonate | 1. Sodium, Methanol, 0°C to reflux, 8h | This compound |

| 2. Bromine, N,N-dimethylformamide, 0°C to 80°C, 17h |

Biocatalytic Approaches for Sustainable Synthesis

Biocatalytic methods are gaining prominence as sustainable alternatives to traditional chemical synthesis. While a direct enzymatic synthesis of this compound is not extensively documented, the biocatalytic production of its precursor, olivetolic acid (2,4-dihydroxy-6-pentylbenzoic acid), is an active area of research. nih.govbiorxiv.orgbiorxiv.org

The biosynthesis of olivetolic acid can be achieved in engineered microorganisms, such as Yarrowia lipolytica, by expressing key enzymes from the cannabinoid biosynthetic pathway of Cannabis sativa, namely olivetolic acid synthase (OAS) and olivetolic acid cyclase (OAC). biorxiv.orgbiorxiv.org These enzymes catalyze the condensation of hexanoyl-CoA with three molecules of malonyl-CoA to produce olivetolic acid. nih.gov

Following the biocatalytic production of olivetolic acid, the final esterification step to yield this compound could potentially be achieved through enzymatic catalysis. The use of lipases for the esterification of phenolic acids with alcohols is a well-established green chemistry method. mdpi.com For instance, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, has been successfully employed for the esterification of various phenolic acids. mdpi.com This two-step, chemoenzymatic approach, combining the microbial synthesis of the acid precursor with a subsequent enzymatic esterification, represents a promising and sustainable route to this compound.

Derivatization Strategies and Analogs of this compound

The structural framework of this compound allows for various chemical modifications to generate a library of analogs with potentially altered biological activities. Key strategies include the modification of the ester and hydroxyl functional groups.

Esters of 2,4-dihydroxy-6-n-pentylbenzoic acid

A straightforward derivatization strategy involves the synthesis of various esters of 2,4-dihydroxy-6-n-pentylbenzoic acid (olivetolic acid). These esters can be prepared from the parent acid through structural modifications. For example, methyl and ethyl esters of 2,4-dihydroxy-6-n-pentylbenzoic acid have been synthesized and evaluated for their biological activities. nih.gov The synthesis typically involves standard esterification procedures, such as reacting the carboxylic acid with the corresponding alcohol in the presence of an acid catalyst. This approach allows for the introduction of a variety of alkyl and aryl groups at the carboxylate moiety, enabling a systematic investigation of structure-activity relationships.

A study on the derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid reported the preparation of its methyl and ethyl esters and evaluated their antifungal and antibacterial properties. nih.gov

Alkyl Perlatolates and their Derivatives

Alkyl perlatolates are another class of derivatives that can be accessed from precursors related to this compound. Perlatolic acid, a natural product, can be structurally modified to yield various esters. For instance, methyl, ethyl, and butyl perlatolates have been prepared. nih.gov These compounds, which are structurally related to the target molecule, have also been investigated for their biological activities. nih.gov The synthesis of these derivatives often involves the alcoholysis of perlatolic acid. The resulting alkyl perlatolates can serve as synthons for further chemical modifications, expanding the chemical space of accessible analogs.

Chlorinated and Oxygenated Analogs

The introduction of chloro and hydroxyl groups into the aromatic ring of this compound can significantly alter its chemical properties and biological activity. While direct methods for the chlorination and oxygenation of this compound are not extensively documented in publicly available literature, general principles of aromatic substitution on similar phenolic compounds can be applied.

Chlorinated Analogs: The synthesis of chlorinated derivatives of aromatic compounds often involves electrophilic aromatic substitution. For instance, the chlorination of methyl p-methylbenzoate can be achieved using chlorine gas under the influence of a catalyst, leading to side-chain chlorination. researchgate.netgoogle.com A similar approach could potentially be adapted for the aromatic ring of this compound, likely requiring careful control of reaction conditions to favor ring substitution over other reactions. Another method involves the use of sulfuryl chloride (SO2Cl2) for the chlorination of similar phenolic compounds. For example, Methyl 3,5-dichloro-2,4-dihydroxy-6-methylbenzoate has been synthesized by treating Methyl 2,4-dihydroxy-6-methylbenzoate with SO2Cl2 in diethyl ether. chemrxiv.org This suggests that direct chlorination of the benzene (B151609) ring is feasible. Visible light-mediated, metal-free chlorination using N,N-dichloroacetamide as the chlorinating agent has also been reported for the synthesis of benzyl (B1604629) chlorides from substituted toluenes, offering a potentially milder alternative to traditional methods. mdpi.com

Oxygenated Analogs: The introduction of additional hydroxyl groups to create oxygenated analogs can be more complex due to the already activated nature of the resorcinol (B1680541) ring. Protecting existing hydroxyl groups may be necessary before introducing new ones to control the position of substitution. The synthesis of novel branched-chain hydroxy acid derivatives has been achieved through the epoxidation of methyl oleate (B1233923) followed by treatment with organocuprate reagents. researchgate.net While this applies to an aliphatic chain, it highlights the use of strategic reaction pathways to introduce hydroxyl groups. For aromatic systems like this compound, enzymatic hydroxylation or multi-step chemical synthesis involving precursors with the desired oxygenation pattern might be required.

Methylated Derivatives (e.g., Methyl 2,4-dihydroxy-6-methylbenzoate)

Methylated derivatives of this compound are of interest for their potential applications in fragrance and other industries. google.comresearchgate.net The synthesis of these compounds can be achieved through various routes, including starting from methylated precursors or by direct methylation.

One notable example is the synthesis of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. This compound can be synthesized from 4-O-desmethylbarbaric acid, which is first hydrolyzed to 2,4-dihydroxy-3,6-dimethylbenzoic acid, followed by a methyl esterification reaction. google.com Another approach involves the use of methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate, which is treated with copper bromide and calcium chloride in acetonitrile (B52724) to yield the desired product. chemrxiv.org

Furthermore, the synthesis of methylated derivatives of methyl olivetolate (another name for this compound) has been achieved through a catalytic oxidative aromatization process in the presence of methanol. researchgate.netscispace.comthieme.de This method allows for the formation of both mono- and di-methyl ether derivatives.

Below is a table summarizing the synthesis of some methylated derivatives:

| Derivative | Starting Material(s) | Key Reagents/Conditions | Reference |

| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | 4-O-desmethylbarbaric acid | Acid/alkali hydrolysis, Methylating agent | google.com |

| Methyl 2,4-dihydroxy-3,6-dimethylbenzoate | Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate | Copper bromide, Calcium chloride, Acetonitrile | chemrxiv.org |

| Methyl olivetolate mono- and di-methyl ethers | Cyclic diketone precursor | Catalytic iodine, DMSO, Methanol/Trimethylorthoformate | researchgate.netscispace.comthieme.de |

Advanced Synthetic Techniques and Yield Optimization

Recent advancements in synthetic chemistry have led to the development of more efficient and sustainable methods for the production of this compound and its precursors. These techniques often focus on improving yield, reducing waste, and utilizing milder reaction conditions. researchgate.net

A significant development is the use of a catalytic, oxidative aromatization process to synthesize methyl olivetolate. researchgate.netscispace.comthieme.de This atom-economical method employs catalytic quantities of iodine in dimethyl sulfoxide (B87167) (DMSO) to convert cyclic diketone precursors into the desired aromatic compound in high yield. researchgate.netscispace.com The optimization of such catalytic reactions is crucial and involves considering factors like catalyst efficiency, the presence of impurities, and reaction conditions such as temperature and solvent. researchgate.net

Bio-inspired iterative synthesis of polyketides represents another advanced approach. rsc.orgfrontiersin.orgutexas.edu This strategy mimics the natural biosynthetic pathways of polyketides, allowing for the controlled, sequential addition of building blocks to construct complex molecules. While not a direct synthesis of this compound, the principles of polyketide synthesis are fundamental to its natural origin and can inspire novel synthetic routes. lbl.gov

Furthermore, the biosynthesis of olivetolic acid, the carboxylic acid precursor to this compound, in engineered microorganisms like Escherichia coli is a promising advanced technique. google.com By expressing the necessary enzymes, such as olivetolic acid synthase and olivetolic acid cyclase, microbial fermentation can be optimized to produce significant titers of olivetolic acid. google.comnih.gov

Impurity Profiling and Purification Methodologies for Research Applications

For research applications, obtaining this compound with high purity is essential. This necessitates robust methods for impurity profiling and purification. medwinpublishers.com

Impurity Profiling: The identification and characterization of impurities are critical for understanding the synthesis process and ensuring the quality of the final compound. nih.gov Impurity profiling of synthetic cannabinoids, which are structurally related to derivatives of this compound, often employs a combination of flash chromatography (F-LC) and ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS). acs.orgnih.gov This approach allows for the enrichment of impurities by removing the bulk of the main compound, followed by their separation and identification. acs.org Multivariate data analysis can then be used to compare impurity profiles between different synthesis batches. acs.orgnih.gov Common impurities can arise from starting materials, intermediates, by-products, and degradation products. medwinpublishers.commdpi.com

Purification Methodologies: Several purification techniques can be employed to isolate this compound and its analogs. The choice of method depends on the nature of the impurities and the scale of the purification.

Recrystallization: This is a common technique for purifying solid compounds. For resorcinol derivatives, solvents like benzene, toluene, or a mixture of benzene and diethyl ether can be effective. google.comresearchgate.net The crude product is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals.

Chromatography: Various chromatographic techniques are powerful tools for purification.

Flash Chromatography: Often used for the separation of reaction mixtures and the isolation of impurities for characterization. nih.govacs.org

Centrifugal Partition Chromatography (CPC) and Countercurrent Chromatography (CCC): These liquid-liquid chromatographic techniques are effective for the enrichment and profiling of alkylresorcinols. nih.gov

Silver Ion Chromatography: This technique can be used for the fine separation of closely related compounds, such as separating co-eluting methyl- and non-methyl-alkylresorcinols. nih.gov

A review of chromatographic methods for alkylresorcinols highlights the use of Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) for their analysis and separation. nih.govresearchgate.net

Distillation: For thermally stable compounds, distillation can be an effective purification method. Steam distillation has been used to separate resorcinol from higher-boiling impurities. google.com

The table below summarizes common purification techniques for resorcinol derivatives.

| Purification Technique | Description | Applicable to |

| Recrystallization | Dissolving the crude solid in a hot solvent and allowing it to cool to form pure crystals. | Solid resorcinol derivatives |

| Flash Chromatography | A rapid form of column chromatography used for preparative separation. | Reaction mixtures, impurity isolation |

| Centrifugal Partition Chromatography (CPC) | A liquid-liquid chromatography technique for enrichment of target compounds. | Alkylresorcinols from lipid extracts |

| Countercurrent Chromatography (CCC) | A liquid-liquid chromatography technique for profiling and separation. | Complex mixtures of alkylresorcinols |

| Steam Distillation | Separation based on volatility by passing steam through the mixture. | Thermally stable, volatile compounds like resorcinol |

Biological Activities and Pharmacological Potential of Methyl 2,4 Dihydroxy 6 Pentylbenzoate

Antimicrobial Activities

Methyl 2,4-dihydroxy-6-pentylbenzoate has demonstrated notable antimicrobial properties, particularly against various fungal species. Its efficacy as an antibacterial agent has also been explored, although to a lesser extent.

Antifungal Efficacy

The antifungal capabilities of this compound have been a primary focus of scientific investigation. Research has highlighted its effectiveness against specific fungal strains and provided insights into the structural features crucial for its activity.

This compound has exhibited significant antifungal activity against the fungus Cladosporium sphaerospermum. nih.govresearchgate.net In bioautography assays, this compound was identified as a potent inhibitor of the fungus's growth, demonstrating the highest activity among a series of related compounds. nih.govresearchgate.net

When compared to its structural relatives, perlatolic acid and olivetol (B132274), this compound shows superior antifungal activity against C. sphaerospermum. nih.govresearchgate.net While olivetol also acts as a potent inhibitor of this fungus, this compound demonstrates a higher level of activity. nih.govresearchgate.net Conversely, certain derivatives of perlatolic acid, such as its ethyl and butyl esters, were found to be less active than the parent compound. nih.govresearchgate.net

**Table 1: Antifungal Activity against *Cladosporium sphaerospermum***

| Compound | Antifungal Activity (µg) |

|---|---|

| This compound | 2.5 |

| Olivetol | 5.0 |

| Perlatolic Acid | >5.0 |

The structure-activity relationship of this compound and its analogs suggests that the presence of a free hydroxyl group at the C-4 position of the aromatic ring is crucial for its pronounced antifungal effect against C. sphaerospermum. nih.govresearchgate.net Studies comparing compounds with a free hydroxy group at C-4 to those with a methoxy (B1213986) group at the same position indicate that the former consistently exhibit more significant antifungal activity. nih.govresearchgate.net

While direct studies on the activity of this compound against Candida albicans are limited, research on related analogs provides insights into potential efficacy. For instance, certain benzothiazole (B30560) derivatives with methyl substitutions have shown potent antifungal activity against C. albicans. Similarly, some cinnamic and benzoic acid amides have demonstrated inhibitory effects against various Candida species, with one compound showing stronger activity than the standard antifungal drug fluconazole (B54011) against C. krusei. mdpi.com Another related compound, methyl 3,5-dinitrobenzoate, has also been shown to inhibit the growth of C. albicans strains. nih.gov

Antibacterial Efficacy

The antibacterial potential of this compound and its derivatives has been evaluated, though the results suggest a more modest level of activity compared to their antifungal effects. nih.govresearchgate.net When tested against pathogenic strains of Staphylococcus aureus and Escherichia coli using the disc diffusion method, the compounds were found to be weakly active, producing inhibition zones between 9 and 15 mm. nih.govresearchgate.net Some related esters of 2-hydroxy-4-methoxy-6-n-pentylbenzoic acid and alkyl perlatolates displayed selective activity against E. coli. nih.govresearchgate.net

Table 2: Antibacterial Activity of Related Compounds

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Weakly active |

| Escherichia coli | Weakly active (some derivatives show selectivity) |

Activity against Staphylococcus aureus and Escherichia coli

Research has shown that this compound exhibits weak antibacterial activity against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. In disc diffusion assays, the compound and its ethyl ester derivative produced inhibition zones ranging from 9 to 15 millimeters.

| Bacterium | Gram Stain | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | Positive | 9–15 |

| Escherichia coli | Negative | 9–15 |

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

Activity against Clostridium perfringens

The compound has also been reported to have antibacterial activity against Clostridium perfringens researchgate.netchemicalbook.com. This Gram-positive, spore-forming bacterium is a common cause of food poisoning and other infections. Similar to the findings for MRSA, detailed quantitative data on the efficacy of this compound against C. perfringens from scientific literature is currently limited.

Selective Activity (e.g., against E. coli by certain esters)

Studies on compounds structurally related to this compound have suggested a degree of selective antibacterial activity. For instance, certain esters of 2-hydroxy-4-methoxy-6-n-pentylbenzoic acid and alkyl perlatolates have demonstrated selective action against E. coli. This suggests that modification of the core structure of this compound, such as through esterification, could potentially modulate its antibacterial spectrum and enhance its activity against specific bacterial species. However, direct studies confirming such selective activity for esters of this compound are not extensively documented.

Lack of Activity against Acid-Fast Bacteria (e.g., Mycobacterium tuberculosis)

An important aspect of the antibacterial profile of this compound is its lack of activity against acid-fast bacteria. It has been specifically reported that the compound is not active against Mycobacterium tuberculosis, the causative agent of tuberculosis, or the Mycobacterium avium complex chemicalbook.com. This indicates a limitation in its spectrum of antibacterial action.

Anti-Inflammatory and Antioxidant Properties

In addition to its antibacterial effects, this compound is noted for its potential anti-inflammatory and antioxidant properties.

Radical Scavenging Activity

While direct studies quantifying the radical scavenging activity of this compound are limited, research on structurally similar compounds provides insight into its potential antioxidant capabilities. The related compound, olivetol, has demonstrated significant radical scavenging activity in various assays. For instance, olivetol has been shown to effectively scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, with reported IC50 values indicating potent antioxidant effects. This suggests that the dihydroxy-pentylbenzoate structure, which is central to this compound, contributes to its antioxidant potential.

| Radical | Assay | IC50 (µg/mL) |

|---|---|---|

| DPPH• | DPPH radical scavenging | 17.77 |

| ABTS•+ | ABTS radical scavenging | 1.94 |

Inhibition of Pro-Inflammatory Cytokines (e.g., TNF-α, IL-6)

This compound and related phenolic compounds have been investigated for their potential to modulate inflammatory responses. The inflammatory process involves a complex cascade of signaling molecules, among which pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a pivotal role. nih.govresearchgate.net Excessive production of these cytokines is a hallmark of many chronic inflammatory diseases. nih.govnih.gov

Research into the anti-inflammatory mechanisms of various phytochemicals suggests that they can interfere with the signaling pathways that lead to the production of TNF-α and IL-6. manuscriptscientific.comresearchgate.net The inhibition of these cytokines is a key therapeutic strategy for managing chronic inflammation. While direct studies on this compound's effect on these specific cytokines are not extensively detailed in the provided results, the general class of phenolic compounds to which it belongs is known for anti-inflammatory properties. This is often attributed to their ability to suppress the activation of inflammatory signaling cascades.

Potential in Oxidative Stress-Related Disorders

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. mdpi.com This imbalance can lead to cellular damage and is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. mdpi.comnih.gov

This compound, as a phenolic compound, is anticipated to possess antioxidant properties. Studies on similar dihydroxybenzoate derivatives have demonstrated their capacity to mitigate oxidative damage. nih.govnih.gov For instance, a related compound, methyl 3,4-dihydroxybenzoate (MDHB), has been shown to protect cells against oxidative stress induced by agents like tert-butyl hydroperoxide (TBHP). nih.govresearchgate.net This protection is achieved by reducing intracellular ROS levels and enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.govnih.gov

The mechanism often involves the activation of key transcription factors, like Nrf2, which regulate the expression of antioxidant genes. nih.gov By bolstering the cell's natural antioxidant defenses, these compounds can help to neutralize excessive ROS and prevent subsequent cellular damage, including lipid peroxidation and DNA damage. nih.govnih.gov

| Parameter | Effect | Mechanism | Reference |

|---|---|---|---|

| Intracellular ROS | Decrease | Scavenging of reactive oxygen species. | nih.govnih.gov |

| Antioxidant Enzymes (SOD, GSH-Px) | Increased Activity/Expression | Upregulation of endogenous antioxidant defenses, potentially via the Nrf2 pathway. | nih.govnih.gov |

| Lipid Peroxidation (MDA levels) | Decrease | Prevention of oxidative damage to cellular membranes. | nih.gov |

| Cell Viability (under oxidative stress) | Increase | Protection against apoptosis and cellular damage. | nih.govresearchgate.net |

Neuroprotective Effects

Demonstrated Effects in Murine Models

The neuroprotective potential of compounds structurally related to this compound has been demonstrated in various murine models of neurological disorders. For example, in a mouse model of retinitis pigmentosa, a related dihydroxybenzoate compound was shown to promote photoreceptor survival and preserve retinal structure and function. nih.gov This was associated with a decrease in apoptotic cells and an increase in the expression of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival and growth. nih.gov

Furthermore, olivetolic acid, a precursor to certain cannabinoids and structurally related to the compound of interest, has shown anticonvulsant effects in a mouse model of Dravet syndrome. nih.gov This suggests that this class of compounds can modulate neuronal excitability and may have therapeutic potential in epilepsy. nih.gov

| Compound Class | Murine Model | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| Dihydroxybenzoate derivative | Retinitis Pigmentosa (rd10 mice) | Promoted photoreceptor survival, preserved retinal function. | Increased BDNF expression, reduced apoptosis. | nih.gov |

| Olivetolic Acid | Dravet Syndrome (Scn1a+/- mice) | Modest anticonvulsant activity against hyperthermia-induced seizures. | Not fully elucidated, but demonstrates CNS activity. | nih.gov |

Protection of Dopaminergic Neurons

The degeneration of dopaminergic neurons in the substantia nigra is a primary pathological feature of Parkinson's disease. Protecting these neurons from toxins and endogenous stress is a major goal of neuroprotective therapies. Research has shown that compounds related to this compound can offer protection in models of Parkinson's disease.

For instance, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is commonly used to induce dopaminergic neuron loss in animal models. nih.gov Studies have demonstrated that certain benzoic acid derivatives can protect dopaminergic neurons and restore striatal dopamine (B1211576) levels in MPTP-intoxicated mice and monkeys. nih.gov The protective mechanism is often linked to the suppression of neuroinflammation, specifically by reducing the activation of glial cells which, when chronically activated, can be detrimental to the survival of dopaminergic neurons. nih.gov By controlling inflammation, these compounds help to create a more favorable environment for neuronal survival.

Other Reported Biological Activities

Anti-Amyloidogenic Activity (for related compounds)

Alzheimer's disease pathology is closely associated with the misfolding and aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils. nih.gov Compounds that can inhibit this amyloidogenic process are of significant interest as potential therapeutics. Phenolic compounds, including derivatives of benzoic acid, have been investigated for their anti-amyloidogenic properties. nih.gov

The therapeutic effect of many polyphenols is attributed to their aromatic rings and hydroxyl groups, which can interfere with the self-assembly of Aβ peptides. nih.gov These interactions are thought to be hydrophobic, involving π-stacking with aromatic amino acids within the Aβ sequence, thereby halting the conformational transition to β-sheet structures that is necessary for aggregation. nih.gov While direct evidence for this compound is pending, the general principle that the number and position of hydroxyl groups on the aromatic ring influence anti-oligomerization activity has been established for related hydroxybenzoic acid derivatives. nih.gov

Antitumor Activity (for related compounds)

While direct studies on the antitumor activity of this compound are limited, research into structurally similar compounds provides valuable insights into the potential of this chemical class. Compounds sharing the core 2,4-dihydroxy-6-alkylbenzoic acid scaffold have demonstrated cytotoxic effects against various cancer cell lines.

One area of related research focuses on chalcones, which can share phenolic substitution patterns with the benzoate (B1203000) . For instance, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) has been investigated for its in vitro cytotoxicity against six human cancer cell lines. nih.govnih.gov Among the tested cell lines, SMMC-7721 (hepatocellular carcinoma) was found to be the most sensitive to DMC. nih.gov Treatment with this chalcone (B49325) led to chromatin fragmentation and condensation, indicative of apoptosis. nih.gov Flow cytometry analysis further revealed a significant increase in the sub-G1 cell population, a hallmark of apoptotic cells. nih.gov

Furthermore, synthetic analogs of other related natural products have been evaluated for their anti-tumor properties. Studies on monocarbonyl analogs of curcumin, which also possess a phenolic structure, have been conducted to assess their anti-proliferative activities. researchgate.net Additionally, the cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines has been a subject of investigation, highlighting the ongoing effort to develop novel therapeutic agents based on these types of molecular structures. nih.gov

The cytotoxic effects of cannabinoids on various cancer cell lines, such as human HT-29 colorectal adenocarcinoma cells, have also been reported. nih.gov These compounds are biosynthetically related to olivetolic acid, which shares the same 2,4-dihydroxy-6-pentylbenzoic acid core. For example, cannabidiol (B1668261) (CBD) has demonstrated anti-tumorigenic activity and has been shown to reduce the viability of head and neck squamous cell carcinoma (HNSCC) cells. researchgate.net Extracts of Cannabis sativa with high concentrations of tetrahydrocannabinol (THC) and CBD have shown potent anti-proliferative activity against a range of human cancer cell lines in vitro. tci-thaijo.org

Table 1: Antitumor Activity of Compounds Related to this compound

| Compound/Extract | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721, HeLa, and others | Cytotoxicity, induction of apoptosis | nih.gov |

| Cannabidiol (CBD) | Head and Neck Squamous Cell Carcinoma (HNSCC) | Reduced cell viability and migration | researchgate.net |

| High THC Cannabis Extract | RBE (Cholangiocarcinoma) and others | Strong anti-proliferative activity | tci-thaijo.org |

| High CBD Cannabis Extract | NCI-N87 (Gastric Cancer) and others | Very strong anti-proliferative activity | tci-thaijo.org |

Topoisomerase I Inhibition and Antibacterial Activity (for related analogs)

The antibacterial potential of analogs of this compound has been a subject of scientific inquiry. Topoisomerase I is a validated target for antibacterial agents, and its inhibition can lead to bacterial cell death. nih.gov

Research into the antibacterial properties of olivetolic acid and its alkyl-chain derivatives has shown that modifications to the core structure can significantly influence activity. nih.govresearchgate.netresearchgate.netspringermedizin.de Specifically, incorporating longer alkyl chains at the C-6 position of the resorcylic acid skeleton has been found to confer antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net Olivetolic acid derivatives with n-undecyl and n-tridecyl side-chains demonstrated strong antibacterial activity against B. subtilis. nih.govresearchgate.net This suggests that the length of the alkyl chain is a critical determinant of the antibacterial potency of these analogs.

A study on the synthesis and antibacterial evaluation of anziaic acid and its analogues provides further insight into the structure-activity relationship for topoisomerase inhibition. nih.gov Anziaic acid, which is a dimer of 2,4-dihydroxy-6-pentylbenzoic acid, was reported to be a topoisomerase I inhibitor with antibacterial activity. nih.gov In contrast, its monomeric unit, 2,4-dihydroxy-6-pentylbenzoic acid, did not show any inhibitory activity against topoisomerase I or DNA gyrase, nor did it exhibit whole-cell antibacterial activity. nih.gov This finding underscores the importance of the dimeric scaffold for the observed topoisomerase inhibition and consequent antibacterial effects.

The broader class of benzoic acid derivatives has also been explored for antibacterial properties. nih.govpreprints.org Pyrazole derivatives containing a benzoic acid moiety have been reported as DNA gyrase and topoisomerase IV inhibitors with potent activity against Gram-negative bacteria. nih.gov

Table 2: Antibacterial and Topoisomerase I Activity of Analogs of this compound

| Compound/Analog | Target Organism(s) | Activity | Reference(s) |

|---|---|---|---|

| Olivetolic acid derivatives (with longer alkyl chains) | Staphylococcus aureus, Bacillus subtilis | Antibacterial | nih.govresearchgate.net |

| Anziaic acid (dimer of 2,4-dihydroxy-6-pentylbenzoic acid) | Bacteria | Topoisomerase I inhibitor, Antibacterial | nih.gov |

| 2,4-dihydroxy-6-pentylbenzoic acid (monomer) | Bacteria | No Topoisomerase I or antibacterial activity | nih.gov |

| Pyrazole derivatives of benzoic acid | Gram-negative bacteria | DNA gyrase and topoisomerase IV inhibitors, Antibacterial | nih.gov |

Mechanism of Action Studies and Structure Activity Relationships Sar

Elucidation of Molecular Mechanisms

Understanding how Methyl 2,4-dihydroxy-6-pentylbenzoate functions involves exploring its actions as a radical scavenger, an enzyme inhibitor, and, for its analogs, a participant in DNA cleavage events.

The antioxidant capability of phenolic compounds is a cornerstone of their biological activity. This activity is largely attributed to their ability to donate a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals, thereby interrupting oxidative chain reactions. nih.gov The efficiency of this process is highly dependent on the number and position of the hydroxyl groups on the benzene (B151609) ring. researchgate.net

The structure of this compound, featuring two hydroxyl groups, allows it to act as a radical scavenger. The donation of a hydrogen atom results in the formation of a more stable phenoxyl radical, which is less reactive and thus terminates the propagation of radical-induced damage. nih.gov Quantum chemical studies have been instrumental in elucidating the mechanisms behind the radical scavenging activity of phenolic compounds, highlighting key properties that determine their effectiveness. nih.gov However, studies on dihydroxybenzoic acid isomers have shown that compounds with hydroxyl groups in the meta position relative to each other, such as the 2,4-dihydroxy configuration, may exhibit lower antioxidant activity in certain assays compared to those with ortho (e.g., 2,3-dihydroxy) or para (e.g., 2,5-dihydroxy) arrangements. nih.govmdpi.com

Analogs of this compound, particularly phenolic lipids, have been investigated for their ability to inhibit various enzymes. A significant target is 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators. bohrium.com Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases. thieme-connect.de

The inhibitory mechanism of phenolic compounds against lipoxygenases can involve several modes of action, including redox-active inhibition, where the inhibitor interacts with the enzyme's catalytic iron atom, and non-redox-type inhibition. thieme-connect.de For flavonoids and related phenolics, structural features such as a catechol (ortho-dihydroxy) group on the B-ring and a C2-C3 double bond are often associated with potent lipoxygenase inhibition. researchgate.net Anacardic acids, which are structurally related phenolic lipids, are thought to inhibit lipoxygenase by chelating the iron in the enzyme's active site, a process facilitated by the hydrophobic alkyl tail interacting with nearby hydrophobic domains. nih.gov The lipophilic alkyl chain on compounds like this compound is crucial for interaction with cellular targets, including enzymes embedded in membranes or possessing hydrophobic binding pockets.

While phenolic compounds are known for their antioxidant properties, they can also exhibit pro-oxidant activity, particularly in the presence of transition metal ions like copper (Cu²+). nih.gov This pro-oxidant behavior can lead to cellular damage, including the cleavage of DNA. The mechanism involves a redox cycle where the phenolic compound reduces Cu²+ to Cu¹+. This reduced copper ion can then react with molecular oxygen or hydrogen peroxide to generate reactive oxygen species (ROS), such as the hydroxyl radical (•OH) or a copper-peroxide complex. core.ac.ukjohnshopkins.edu

These highly reactive species can attack the deoxyribose sugar or the bases of DNA, leading to single-strand or double-strand breaks. core.ac.ukjohnshopkins.edu Studies have shown that phenolic compounds with hydroquinone (B1673460) or catechol structures are particularly effective at inducing DNA damage in the presence of Cu(II). johnshopkins.edu The ability of some phenolics to chelate metal ions can localize the production of ROS near DNA, enhancing the efficiency of cleavage. researchgate.net This activity is dependent on the generation of ROS, as the DNA damage can be inhibited by specific ROS scavengers or by chelating agents that bind the metal ions and prevent their participation in the redox cycle. core.ac.ukjohnshopkins.edu

Structure-Activity Relationship (SAR) Investigations

The biological potency and selectivity of this compound and its analogs are finely tuned by their molecular architecture. SAR studies systematically explore how modifications to the hydroxyl group positions and the alkyl side chain affect their activity.

The positioning of hydroxyl groups on the aromatic ring is a critical determinant of biological activity. For dihydroxybenzoic acid derivatives, different isomers exhibit markedly different antioxidant capacities. Generally, compounds with hydroxyl groups in ortho (e.g., 3,4-dihydroxybenzoic acid) or para (e.g., 2,5-dihydroxybenzoic acid) positions show stronger antioxidant activity than those with a meta arrangement (e.g., 2,4-dihydroxybenzoic acid). nih.govmdpi.com This is because the ortho and para positions allow for better stabilization of the resulting phenoxyl radical through electron delocalization. mdpi.com

In a study comparing derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid, it was found that the presence of a free hydroxyl group at the C-4 position was crucial for potent antifungal activity against Cladosporium sphaerospermum. researchgate.netnih.gov When this group was methylated (as in methyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate), the antifungal activity was significantly reduced. This highlights the specific role of the C-4 hydroxyl group in the mechanism of action, which may involve hydrogen bonding or acting as a hydrogen donor. researchgate.netnih.gov

| Compound | Hydroxyl Group Positions | Antioxidant Capacity (CUPRAC, μM Trolox) | Antiradical Properties (DPPH, IC50 μM) |

|---|---|---|---|

| 2,3-DHB (Pyrocatechuic acid) | ortho | 60.83 | 14.80 |

| 3,4-DHB (Protocatechuic acid) | ortho | 60.53 | 16.50 |

| 2,5-DHB (Gentisic acid) | para | 68.77 | 15.20 |

| 2,4-DHB (β-resorcylic acid) | meta | 21.01 | >120,000 |

| 2,6-DHB (γ-resorcylic acid) | meta | 21.98 | Not Active |

| 3,5-DHB (α-resorcylic acid) | meta | 20.51 | >1,000 |

Data sourced from: nih.gov

The alkyl side chain, often referred to as the "lipid domain," plays a significant role in modulating the biological activity of phenolic compounds. mdpi.com This lipophilic moiety enhances the compound's ability to interact with and penetrate cell membranes, which can be crucial for reaching intracellular targets. cirad.fr For phenolic lipids, increasing the length of the alkyl chain often leads to an increase in biological activities such as antioxidant, antimicrobial, and enzyme-inhibiting effects. nih.govmdpi.com

However, this relationship is not always linear. A "cut-off effect" is often observed, where the activity increases with chain length up to an optimal point, after which further elongation of the chain leads to a decrease in activity. mdpi.comresearchgate.net This phenomenon is attributed to factors such as reduced mobility within membranes or decreased solubility in the aqueous phase for very long chains. researchgate.net In the context of this compound, the five-carbon (pentyl) chain provides a balance of lipophilicity that facilitates its biological actions. Studies on related compounds have demonstrated that esters with medium-length chains (around C8 to C12) often exhibit the highest activity. researchgate.net

For instance, the antifungal activity of a series of related compounds was shown to be influenced by the nature of the ester group and the alkyl side chain. Methyl 2,4-dihydroxy-6-n-pentylbenzoate demonstrated the highest antifungal activity among several tested derivatives, indicating that this specific combination of a methyl ester and a pentyl side chain is highly effective for this particular biological endpoint. researchgate.netznaturforsch.com

| Compound | Minimum Inhibitory Quantity (µg) |

|---|---|

| Methyl 2,4-dihydroxy-6-n-pentylbenzoate | 2.5 |

| Ethyl 2,4-dihydroxy-6-n-pentylbenzoate | 5.0 |

| 2,4-Dihydroxy-6-n-pentylbenzoic acid | 5.0 |

| Olivetol (B132274) (5-Pentylresorcinol) | 5.0 |

| Perlatolic acid | 10.0 |

| Methyl perlatolate | 10.0 |

| Ethyl perlatolate | 25.0 |

| Butyl perlatolate | 25.0 |

Data sourced from: researchgate.netnih.govznaturforsch.com

Role of Chlorine Substitution (for related analogs)

Currently, there is a notable lack of specific research in publicly available scientific literature detailing the synthesis or biological evaluation of chlorinated analogs of this compound. Structure-activity relationship (SAR) studies on this compound and its derivatives have primarily focused on modifications of the hydroxyl and carboxyl groups or the alkyl side chain. Therefore, the precise effects of introducing chlorine atoms onto the aromatic ring—in terms of altering electron density, lipophilicity, and steric profile, and the consequent impact on biological activity—have not been documented for this specific class of compounds.

Comparative Analysis with Perlatolic Acid and Olivetol

One key area of investigation has been antifungal activity. In studies using the bioautography method against the fungus Cladosporium sphaerospermum, this compound demonstrated superior potency compared to both Perlatolic Acid and Olivetol. researchgate.net this compound exhibited the highest antifungal activity, requiring a minimum amount of 2.5 µg to inhibit fungal growth. researchgate.net In the same assay, Olivetol and its corresponding carboxylic acid (2,4-dihydroxy-6-n-pentylbenzoic acid) were also potent inhibitors, but required double the amount (5.0 µg). researchgate.net Perlatolic acid derivatives, with the exception of the methyl ester, were found to be less active than the parent compound, Perlatolic Acid. researchgate.net

This comparative analysis underscores the significance of the specific arrangement of functional groups in this compound. The presence of a free hydroxyl group at the C-4 position of the aromatic ring, combined with the methyl esterification of the carboxyl group, appears to be a key determinant for its enhanced antifungal effect against C. sphaerospermum. researchgate.net

Below is an interactive data table summarizing the comparative antifungal activity.

| Compound | Minimum Amount for Antifungal Activity (µg) |

| This compound | 2.5 |

| Olivetol | 5.0 |

| 2,4-dihydroxy-6-n-pentylbenzoic acid | 5.0 |

| Perlatolic Acid | > 5.0 (activity noted but less potent) |

Data sourced from studies against Cladosporium sphaerospermum. researchgate.net

Computational and In Silico Modeling for SAR Prediction

While specific in silico modeling studies for this compound are not extensively detailed in current literature, the principles of computational chemistry offer a powerful framework for predicting its structure-activity relationships. Quantitative Structure-Activity Relationship (QSAR) modeling, a key in silico technique, establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov

The process for developing a QSAR model involves several key steps:

Data Set Preparation : A collection of structurally similar molecules with known biological activities is assembled. nih.gov

Descriptor Calculation : Numerical descriptors representing various molecular features (e.g., electronic, steric, hydrophobic properties) are calculated for each molecule. nih.gov

Model Building : Statistical methods are employed to create a mathematical equation that links the calculated descriptors to the observed biological activity. nih.gov

Model Validation : The predictive power of the model is rigorously tested to ensure its reliability. nih.gov

For a molecule like this compound, QSAR and other computational approaches such as molecular docking could be invaluable. Molecular docking simulations could predict how the compound binds to a specific biological target, such as a fungal enzyme, providing insights into the interactions that drive its activity. nih.gov These computational models can guide the synthesis of new analogs by predicting which structural modifications are most likely to enhance potency, thereby streamlining the drug discovery and development process. nih.gov Such computational analyses are fundamental to modern medicinal chemistry for systematically exploring SAR and designing novel therapeutic agents. uni-bonn.de

Biotechnological and Synthetic Biology Approaches for Production and Derivatization

Microbial Production of Methyl 2,4-dihydroxy-6-pentylbenzoate Precursors

The primary and immediate precursor to this compound is olivetolic acid (OLA). The biotechnological production of OLA has been successfully demonstrated in various microbial hosts, including bacteria like Escherichia coli and fungi such as Saccharomyces cerevisiae (baker's yeast), Yarrowia lipolytica, and Aspergillus nidulans. nih.govbiorxiv.orgresearchgate.net

Escherichia coli : As a well-characterized model organism, E. coli has been engineered to produce OLA by introducing the necessary biosynthetic genes from the cannabis plant, Cannabis sativa. nih.govresearchgate.net Researchers have successfully expressed olivetolic acid synthase (OLS) and olivetolic acid cyclase (OAC) in E. coli. nih.gov Through optimization of fermentation conditions and engineering of precursor supply pathways, production titers of up to 80 mg/L have been achieved. nih.govresearchgate.net

Saccharomyces cerevisiae : This yeast is a popular host for producing natural products due to its GRAS (Generally Recognized as Safe) status and advanced genetic tools. The OLA biosynthetic pathway from C. sativa has been reconstituted in S. cerevisiae. google.comnih.gov While initial titers were low, subsequent engineering efforts focused on improving precursor supply and enzyme activity have significantly increased production, with fed-batch cultivation yielding up to 117 mg/L of OLA. researchgate.netsemanticscholar.org

Yarrowia lipolytica : This oleaginous yeast is a promising host due to its natural ability to produce high levels of acetyl-CoA, a key building block for OLA. biorxiv.org By expressing the core OLA enzymes and systematically engineering the host's metabolism to increase the supply of precursors like hexanoyl-CoA and malonyl-CoA, researchers achieved an 83-fold increase in OLA production from initial strains. biorxiv.org

Aspergillus nidulans : A novel, non-plant-based pathway for OLA production was discovered and implemented in this filamentous fungus. nih.gov This pathway utilizes a set of fungal tandem polyketide synthases that can produce OLA at high titers, offering an alternative to the plant-derived enzymes. nih.gov

Table 1: Microbial Platforms for Olivetolic Acid Production

| Microbial Host | Key Enzymes/Pathways Introduced | Precursor Supplementation | Achieved Titer (mg/L) |

|---|---|---|---|

| Escherichia coli | C. sativa OLS & OAC; β-oxidation reversal | Glycerol, Hexanoate | 80 nih.govresearchgate.net |

| Saccharomyces cerevisiae | C. sativa OLS & OAC; CsAAE1 | Hexanoic Acid | 117 researchgate.net |

| Yarrowia lipolytica | C. sativa OLS & OAC; Precursor pathway engineering | Glucose | > 6.5 (83-fold increase) biorxiv.org |

Enzymatic Synthesis and Biotransformation Pathways

The biosynthesis of this compound's core structure relies on the enzymatic machinery of polyketide synthases (PKSs). nih.gov The final step is a derivatization via esterification.

The primary pathway for producing the precursor, olivetolic acid, involves two key enzymes from Cannabis sativa:

Olivetol (B132274) Synthase (OLS) : Also known as tetraketide synthase (TKS), this Type III PKS catalyzes the initial condensation steps. nih.govgoogle.com It combines one starter molecule of hexanoyl-CoA with three extender molecules of malonyl-CoA to form a linear polyketide intermediate, 3,5,7-trioxododecanoyl-CoA. nih.govsjtu.edu.cngoogle.com

Olivetolic Acid Cyclase (OAC) : This enzyme performs a crucial intramolecular aldol (B89426) cyclization of the polyketide intermediate produced by OLS. nih.gov This reaction forms the aromatic ring and retains the carboxylic acid group, yielding olivetolic acid. nih.govnih.gov In the absence of OAC, the unstable intermediate can form shunt byproducts like olivetol and pyrones. nih.gov

An alternative fungal pathway discovered in Metarhizium anisopliae utilizes a different enzymatic logic, involving a highly reducing PKS (HRPKS), a non-reducing PKS (NRPKS), and a thioesterase (TE) working in concert to produce OLA. nih.gov

Once olivetolic acid is produced, its conversion to this compound requires an esterification reaction. This can be achieved through biocatalytic methods, for example, using lipase (B570770) enzymes. Lipases are widely used in biotechnology to catalyze the esterification of phenolic acids in organic or solvent-free systems, offering a green alternative to chemical synthesis. researchgate.netmdpi.comnih.gov Enzymes such as Candida antarctica lipase B (CALB) have shown high efficiency in catalyzing the esterification of various phenolic acids with alcohols like methanol (B129727). researchgate.netacs.org

Table 2: Key Enzymes in the Biosynthesis of Olivetolic Acid

| Enzyme Name (Abbreviation) | Source Organism | Enzyme Type | Function |

|---|---|---|---|

| Olivetol Synthase (OLS/TKS) | Cannabis sativa | Type III Polyketide Synthase | Condenses hexanoyl-CoA with 3x malonyl-CoA to form a linear tetraketide. nih.govgoogle.com |

| Olivetolic Acid Cyclase (OAC) | Cannabis sativa | Dimeric α+β barrel (DABB) | Catalyzes intramolecular aldol cyclization to form olivetolic acid. nih.gov |

| Fungal Tandem PKS System | Metarhizium anisopliae | HRPKS, NRPKS, Thioesterase | Alternative pathway for producing olivetolic acid and its analogs. nih.gov |

Genetic Engineering Strategies for Enhanced Biosynthesis

To achieve high titers of olivetolic acid in microbial hosts, several genetic engineering strategies are employed to optimize the metabolic pathways and overcome bottlenecks. nih.gov

Heterologous Gene Expression : The foundational step is the introduction of the core biosynthetic genes (e.g., C. sativa OLS and OAC) into the host organism. nih.gov Codon optimization of these genes for the specific host is often necessary to ensure proper protein expression and function. biorxiv.org

Increasing Precursor Supply : The production of OLA is highly dependent on the intracellular pools of its building blocks, hexanoyl-CoA and malonyl-CoA. google.com

Hexanoyl-CoA : In hosts like E. coli and S. cerevisiae, where hexanoyl-CoA is not abundant, engineers have introduced pathways to boost its supply. This includes expressing acyl-activating enzymes (AAE) that convert supplemented hexanoic acid into hexanoyl-CoA, or establishing a reversed β-oxidation pathway to synthesize it from acetyl-CoA. nih.govgoogle.comresearchgate.net

Malonyl-CoA : This is often a rate-limiting precursor for polyketide synthesis. biorxiv.orgnih.gov A common strategy to increase its availability is to overexpress the native acetyl-CoA carboxylase (ACC) enzyme, which converts acetyl-CoA to malonyl-CoA. sjtu.edu.cnnih.gov In Y. lipolytica, knocking out competing pathways, such as those for triglyceride formation, has also been effective. biorxiv.org

Host Strain Modification : Deleting competing native pathways that drain precursors away from the desired product is a common strategy. In E. coli, pathways leading to the formation of fermentation byproducts like lactate (B86563) and acetate (B1210297) have been knocked out to redirect carbon flux towards acetyl-CoA and, subsequently, OLA. sjtu.edu.cn

These combined synthetic biology approaches have been instrumental in transforming common laboratory microbes into efficient cell factories for producing olivetolic acid, the essential precursor for this compound.

Analytical Methodologies for Methyl 2,4 Dihydroxy 6 Pentylbenzoate in Research

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Quantification

Chromatographic methods are fundamental for separating Methyl 2,4-dihydroxy-6-pentylbenzoate from complex mixtures, assessing its purity, and performing quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly utilized techniques for these purposes.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for analyzing phenolic compounds like this compound. In this technique, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (such as C8 or C18 silica). A polar mobile phase, typically a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727), is then pumped through the column.

The separation is based on the compound's polarity. Less polar compounds interact more strongly with the stationary phase and thus elute later. The purity of a sample is determined by observing the resulting chromatogram; a single, sharp, symmetrical peak is indicative of a high-purity compound. Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the sample to this curve. The use of a Diode-Array Detector (DAD) or UV detector is common, as the benzene (B151609) ring in the molecule absorbs UV light, allowing for sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another critical technique, particularly for volatile or semi-volatile compounds. Due to the hydroxyl groups, this compound may require derivatization (e.g., silylation) to increase its volatility and thermal stability, preventing degradation in the hot GC injector and column.

In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase within a long, thin capillary column. As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides not only quantitative data (based on peak area) but also structural information from the fragmentation pattern, which serves as a molecular fingerprint.

Interactive Data Table: Comparison of Chromatographic Techniques

| Technique | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase | Detection Method | Primary Use |

|---|---|---|---|---|---|

| HPLC | Partitioning based on polarity | C8 or C18 silica (B1680970) (nonpolar) | Water/Acetonitrile or Water/Methanol (polar) | UV/DAD | Purity assessment and quantification |

| GC-MS | Partitioning based on volatility/boiling point | Polysiloxane derivatives (nonpolar) | Inert gas (e.g., Helium, Nitrogen) | Mass Spectrometry | Quantification and structural identification |

Spectroscopic Characterization (e.g., NMR, IR, MS) for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound. Each method provides unique information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of organic molecules.

¹H NMR: This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, the methyl ester protons, the protons of the pentyl chain, and the hydroxyl protons. The splitting patterns (e.g., singlets, doublets, triplets) would help confirm the connectivity of the atoms.

¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number of chemically distinct carbons. The spectrum would show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons (some attached to hydroxyl groups, others to the alkyl chain or protons), the methyl carbon of the ester, and the five distinct carbons of the pentyl chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands:

A broad band in the region of 3500-3200 cm⁻¹, corresponding to the O-H stretching of the two phenolic hydroxyl groups.

A strong, sharp peak around 1700-1650 cm⁻¹, indicative of the C=O (carbonyl) stretching of the ester group.

Several peaks in the 3100-3000 cm⁻¹ region due to C-H stretching of the aromatic ring and in the 3000-2850 cm⁻¹ region for the C-H stretching of the aliphatic pentyl chain.

Absorptions around 1600-1450 cm⁻¹ corresponding to the C=C stretching vibrations within the aromatic ring.

Bioautography and Disc Diffusion Methods for Activity Assays

To investigate the biological activity of this compound, particularly its antimicrobial properties, bioautography and disc diffusion methods are commonly employed. These assays provide qualitative and semi-quantitative data on the compound's efficacy against specific microorganisms.

Bioautography: This technique combines thin-layer chromatography (TLC) with a biological assay to localize active components in a mixture. For a pure compound like this compound, it is used to determine the minimum amount of the substance required to inhibit microbial growth. The compound is spotted on a TLC plate, which is then placed in a sterile dish and covered with an agar (B569324) medium inoculated with a target fungus. After incubation, areas of microbial growth are visualized, and a clear zone of inhibition around the spot indicates antifungal activity. Research has shown that this compound exhibits significant antifungal activity against the fungus Cladosporium sphaerospermum, with a minimum inhibitory amount of 2.5 μg. chemicalbook.comnih.govchemsynthesis.com

Disc Diffusion Method: The disc diffusion (or Kirby-Bauer) test is a standard method for assessing antibacterial activity. A sterile paper disc impregnated with a known concentration of this compound is placed on an agar plate uniformly swabbed with a culture of a target bacterium. During incubation, the compound diffuses from the disc into the agar. If the compound is effective at inhibiting bacterial growth, a clear circular zone of inhibition will appear around the disc. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound. Studies have utilized this method to test the compound against pathogenic strains of Staphylococcus aureus and Escherichia coli, revealing weak activity with inhibition zones measuring between 9 and 15 mm. chemicalbook.comnih.govchemsynthesis.com

Interactive Data Table: Antimicrobial Activity of this compound

| Assay Method | Target Organism | Activity Measured | Result | Reference |

|---|---|---|---|---|

| Bioautography | Cladosporium sphaerospermum (fungus) | Minimum Inhibitory Amount | 2.5 µg | chemicalbook.comnih.govchemsynthesis.com |

| Disc Diffusion | Staphylococcus aureus (bacteria) | Zone of Inhibition | 9–15 mm | chemicalbook.comnih.govchemsynthesis.com |

| Disc Diffusion | Escherichia coli (bacteria) | Zone of Inhibition | 9–15 mm | chemicalbook.comnih.govchemsynthesis.com |

Future Directions and Emerging Research Areas

Exploration of Novel Biological Activities

While Methyl 2,4-dihydroxy-6-pentylbenzoate is recognized for its antifungal and antimicrobial properties, researchers are now investigating a broader spectrum of biological activities. biosynth.comresearchgate.netnih.gov Emerging studies are focused on its potential as an anticancer and neuroprotective agent.

Anticancer and Anti-angiogenesis Effects: Research into related compounds isolated from lichens has shown promising anticancer activities. For instance, a bioactive fraction containing 5-methyl-1,3-benzenediol and its derivative, methyl-2,4-dihydroxy-6-methylbenzoate, demonstrated potent apoptotic (cell-killing) and anti-angiogenesis (inhibiting new blood vessel formation) effects. nih.gov Angiogenesis is a critical process for tumor growth, and its inhibition is a key strategy in cancer therapy. nih.gov This suggests that this compound, due to its structural similarity, is a strong candidate for future investigation into its potential to induce apoptosis in cancer cells and inhibit tumor development. nih.gov

Neuroprotective Potential: There is growing interest in the neuroprotective capabilities of this compound. biosynth.com It is a known precursor in the synthesis of cannabinoids, including Δ9-Tetrahydrocannabinolic Acid, which has been shown to protect dopaminergic neurons from induced cell death. biosynth.comminstargroup.comchemicalbook.com Furthermore, some findings have indicated that this compound itself has demonstrated neuroprotective effects in mice. biosynth.com Future research is expected to focus on elucidating the specific mechanisms behind these effects and evaluating its potential for treating neurodegenerative diseases.

Development of this compound-Based Therapeutic Agents

The unique chemical structure of this compound makes it an excellent scaffold for the development of new therapeutic agents. Its role as a key intermediate in synthesizing complex molecules is a primary focus of this research area.

The compound, also known as Methyl olivetolate, is a crucial building block in the synthesis of cannabinoids. minstargroup.comchemicalbook.com Its structure allows for the addition of other chemical groups to create a wide range of cannabinoid derivatives. This is particularly significant as researchers seek to develop novel cannabinoids with specific therapeutic properties that could modulate cannabinoid receptors involved in various physiological processes. thieme.de

Furthermore, the strategy of using natural compounds as a basis for creating more potent therapeutic analogs is being applied. Studies on related lichen-derived molecules, such as diffractaic acid, have shown that synthetic analogs can be potent inhibitors of traits associated with colorectal cancer stem cells. nih.gov This approach of modifying the core structure of this compound could lead to the creation of new drug candidates with enhanced efficacy and selectivity for various diseases, including different forms of cancer.